molecular formula C16H11ClF3N3O B2854815 2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetamide CAS No. 303152-92-3

2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetamide

Cat. No. B2854815
CAS RN: 303152-92-3
M. Wt: 353.73
InChI Key: PSNNYIKHZIXXSV-UHFFFAOYSA-N
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Description

The compound “2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetamide” is a complex organic molecule. It contains a trifluoromethyl group (-CF3), which is a common functional group in organofluorine chemistry . The trifluoromethyl group is known for its high electronegativity and the ability to enhance the lipophilicity of organic compounds .

Safety and Hazards

Compounds containing a trifluoromethyl group can be hazardous. They may cause skin and eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . They may also cause respiratory irritation .

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, chemical reactions, and potential applications. Given the unique properties of the trifluoromethyl group, this compound could have potential applications in various fields, including medicinal chemistry .

Mechanism of Action

Target of Action

It is known that indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . Therefore, it can be inferred that the compound might interact with a wide range of targets involved in these biological processes.

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors , which suggests that this compound might interact with its targets in a similar manner. The trifluoromethyl group in the compound could potentially enhance the pharmacological activities .

Biochemical Pathways

Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound might affect multiple biochemical pathways.

Pharmacokinetics

The compound’s predicted boiling point is 2457±350 °C and its predicted density is 1429±006 g/cm3 . These properties might influence the compound’s absorption, distribution, metabolism, and excretion, and thus its bioavailability.

Result of Action

Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound might have diverse molecular and cellular effects.

properties

IUPAC Name

2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]indol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClF3N3O/c17-12-6-10(16(18,19)20)7-22-15(12)23-8-9(5-14(21)24)11-3-1-2-4-13(11)23/h1-4,6-8H,5H2,(H2,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSNNYIKHZIXXSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2C3=C(C=C(C=N3)C(F)(F)F)Cl)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}acetamide

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